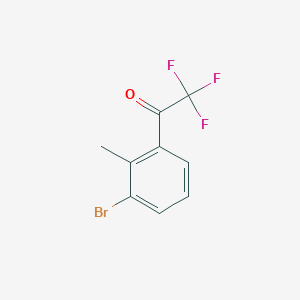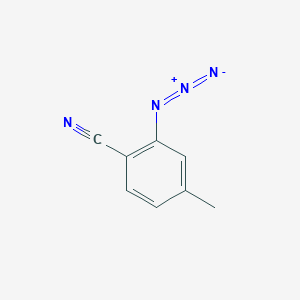![molecular formula C10H16O3 B13600173 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigidity and stability, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing bicyclo[2.2.1]heptane derivatives, including 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid, involves a formal [4 + 2] cycloaddition reaction. This reaction is typically catalyzed by organocatalysts and can be performed under mild conditions, allowing for high enantioselectivity . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the ethoxy group, making it less hydrophobic.
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and interactions.
7-Oxabicyclo[2.2.1]heptane derivatives: Contain an oxygen bridge, altering their chemical properties and applications.
Uniqueness
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its ethoxy group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-2-13-10-5-3-9(7-10,4-6-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Clave InChI |
LPWPRULVFVAXQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC12CCC(C1)(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


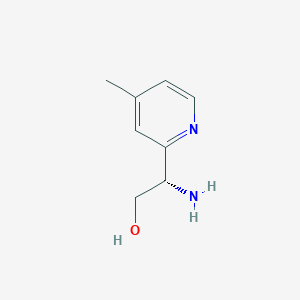
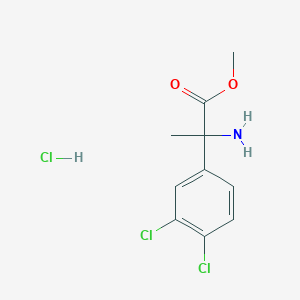
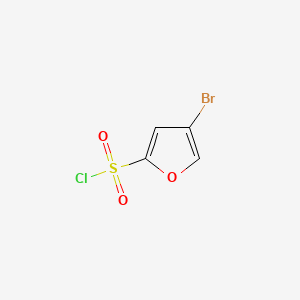

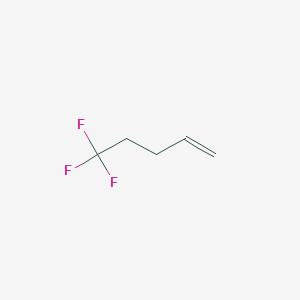
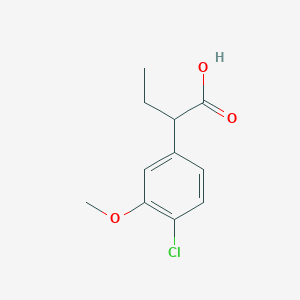
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)


